molecular formula C14H14ClF2N5 B1620698 N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine CAS No. 680214-82-8

N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine

Cat. No.: B1620698
CAS No.: 680214-82-8
M. Wt: 325.74 g/mol
InChI Key: ZRAQHHZQJMGFOB-UHFFFAOYSA-N
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Description

N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and propyl groups, and a difluorophenyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Substitution Reactions:

    Guanidine Formation: The guanidine moiety can be introduced by reacting the substituted pyrimidine with a suitable guanidine derivative, such as N,N’-diisopropylcarbodiimide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-6-methylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine
  • N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-dichlorophenyl)guanidine

Uniqueness

N-(4-chloro-6-propylpyrimidin-2-yl)-N’-(2,4-difluorophenyl)guanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the difluorophenyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-6-propylpyrimidin-2-yl)-1-(2,4-difluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2N5/c1-2-3-9-7-12(15)21-14(19-9)22-13(18)20-11-5-4-8(16)6-10(11)17/h4-7H,2-3H2,1H3,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAQHHZQJMGFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381780
Record name N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680214-82-8
Record name N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 2
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 3
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 4
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine
Reactant of Route 6
N-(4-chloro-6-propylpyrimidin-2-yl)-N'-(2,4-difluorophenyl)guanidine

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